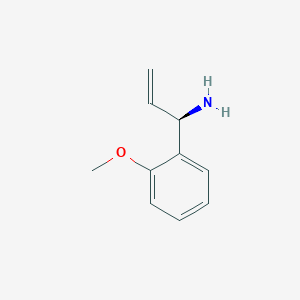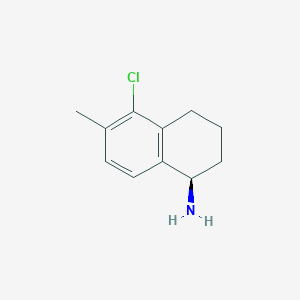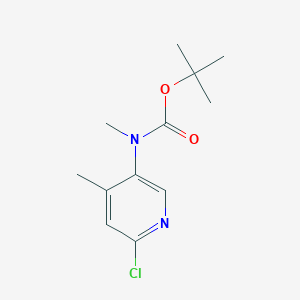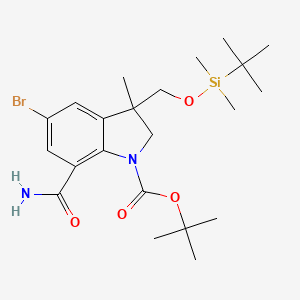
Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound features a quinoline core substituted with a chloro group at the 2-position, a trifluoromethyl group at the 5-position, and an ethyl ester group at the 3-carboxylate position. These substitutions confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylate group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-amino-5-(trifluoromethyl)quinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylic acid.
科学研究应用
Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, disrupting biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase, leading to impaired DNA replication and cell death.
相似化合物的比较
Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives:
Ethyl 2-chloroquinoline-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 5-(trifluoromethyl)quinoline-3-carboxylate: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-5-(trifluoromethyl)quinoline: Lacks the ester group, influencing its solubility and chemical behavior.
The presence of both chloro and trifluoromethyl groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various applications.
属性
分子式 |
C13H9ClF3NO2 |
|---|---|
分子量 |
303.66 g/mol |
IUPAC 名称 |
ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-7-9(13(15,16)17)4-3-5-10(7)18-11(8)14/h3-6H,2H2,1H3 |
InChI 键 |
CAWJSUXPMFBMCO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N=C1Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
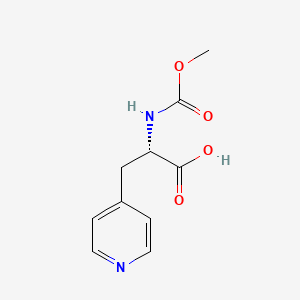
![(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13049241.png)

